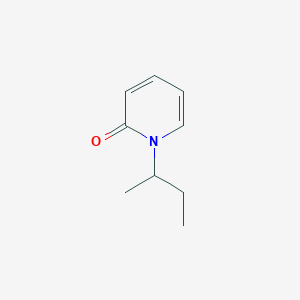

1-(Butan-2-yl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

228103-65-9 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-butan-2-ylpyridin-2-one |

InChI |

InChI=1S/C9H13NO/c1-3-8(2)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |

InChI Key |

IORCLMWWQWCYOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=CC=CC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butan 2 Yl Pyridin 2 1h One and Its Analogues

Strategies for the De Novo Construction of the Pyridin-2(1H)-one Ring System

The formation of the core pyridin-2(1H)-one structure can be achieved through various innovative strategies that offer advantages in terms of efficiency, regioselectivity, and substrate scope.

One-Pot Multicomponent Annulation Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient approach for the synthesis of polysubstituted pyridines and their derivatives. nih.govrsc.org These reactions combine multiple starting materials in a single reaction vessel to construct complex products in a convergent manner. A notable example is the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org This method proceeds under mild, acid-free conditions and offers excellent regiocontrol, leading to high yields of the desired pyridine (B92270) derivatives. organic-chemistry.org The Bohlmann-Rahtz reaction, and its modifications, also provides a powerful tool for the one-pot synthesis of polysubstituted pyridines through a tandem Michael addition-heterocyclization process. core.ac.uk Microwave-assisted MCRs have been shown to significantly shorten reaction times and improve yields for the synthesis of functionalized pyridines. nih.govcore.ac.uk

Table 1: Examples of One-Pot Multicomponent Reactions for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 1,3-Dicarbonyl compound, Alkynone, Ammonium acetate | Reflux in ethanol | Polysubstituted Pyridine | up to 98% | organic-chemistry.org |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave irradiation in ethanol | Polysubstituted Pyridine | 82-94% | nih.gov |

| 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, Alcohol | NaOH | Functionalized Pyridine | Good | rsc.org |

Transition-Metal-Catalyzed Cyclization Processes

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including pyridin-2(1H)-ones. scilit.com These methods often proceed with high efficiency and selectivity under mild reaction conditions.

Cu-catalyzed N-arylation: Copper-catalyzed N-arylation represents a significant advancement in the synthesis of N-aryl pyridin-2-ones. acs.orgnih.gov This method allows for the coupling of 2-hydroxypyridines with various arylating agents. For instance, the use of diaryliodonium salts in the presence of a copper chloride catalyst enables the reaction to proceed at room temperature, affording a wide range of N-arylpyridine-2-ones in moderate to excellent yields. acs.orgacs.org Pyridine N-oxides have also been utilized as effective ligands in copper-catalyzed N-arylation reactions of imidazoles in water. nih.gov Furthermore, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters provides a one-pot synthesis of 2-arylpyridines. rsc.org

Au(I)/PPh3-catalyzed cycloisomerization: While specific examples for pyridin-2(1H)-one synthesis are less common, gold-catalyzed cycloisomerization reactions are a well-established strategy for the formation of various heterocyclic systems. These reactions typically involve the activation of alkynes or allenes towards intramolecular nucleophilic attack. The general principle of Au(I)/PPh3 catalysis in cycloisomerization reactions suggests its potential applicability in constructing the pyridin-2(1H)-one scaffold from appropriately designed acyclic precursors.

Ring-Opening/Cyclization Sequences from Activated Cyclopropanes

Activated cyclopropanes serve as versatile three-carbon building blocks in organic synthesis. Their ring-opening followed by cyclization offers a unique pathway to various carbocyclic and heterocyclic systems. researchgate.netnih.gov A facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones has been developed through the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. nih.gov The proposed mechanism involves a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization. nih.gov This strategy highlights the utility of strained ring systems as precursors for constructing more complex heterocyclic frameworks. The ring-opening of donor-acceptor cyclopropanes can also be initiated under basic, metal-free conditions, leading to the formation of intermediates that can be trapped by nucleophiles. rsc.org

Selective N-Functionalization Techniques: Emphasis on N-Alkylation with Branched Chains (e.g., Butan-2-yl Group Introduction)

The introduction of an N-alkyl group, particularly a branched chain like the butan-2-yl group, onto the pyridin-2(1H)-one core is a critical step in the synthesis of the target compound. However, direct alkylation often faces challenges with regioselectivity, leading to mixtures of N- and O-alkylated products. nih.govsciforum.net

Direct Alkylation Approaches

Direct N-alkylation of 2-pyridones is a common strategy, but it often leads to a mixture of N- and O-alkylated isomers. nih.govsciforum.net The regioselectivity of this reaction is influenced by several factors, including the nature of the base, solvent, and alkylating agent. While traditional methods using bases like KOH or K2CO3 often yield significant amounts of the O-alkylated byproduct, alternative approaches have been developed to improve N-selectivity. google.com For instance, the use of tetraalkylammonium fluorides as the base in solvents like THF, acetonitrile, or DMSO has been shown to afford N-alkyl-2-pyridones with high yield and selectivity. google.com Another approach involves a transition-metal-free direct N-alkylation of anilines using alcohols under "borrowing hydrogen" conditions, where pyridine acts as a hydrogen shuttle. rsc.org While not directly applied to pyridones, this methodology demonstrates a novel strategy for N-alkylation.

Table 2: Comparison of Direct N-Alkylation Methods for 2-Pyridones

| Method | Reagents | Selectivity | Reference |

| Conventional | KOH or K2CO3, Alkyl halide | Mixture of N- and O-alkylation | google.com |

| Fluoride-mediated | Tetrabutylammonium fluoride, Alkyl halide | High N-selectivity | google.com |

| Catalyst- and Base-Free | Organohalide | >99% N-selectivity | researchgate.net |

| Microwave-assisted one-pot | Alkylating agents | Potential for N-selectivity | sciforum.net |

Indirect Alkylation via Precursor Modifications

To overcome the challenges of direct N-alkylation, indirect methods involving precursor modification have been developed. A highly regioselective solid-phase synthesis of N-alkylated 2-pyridones has been achieved starting from 2-halopyridines. nih.gov In this method, a 2-halopyridine is linked to a solid support, followed by reaction with an alkyl halide, which results in tandem alkylation and cleavage from the resin to yield the N-alkylated pyridone with no detectable O-alkylation. nih.gov Another strategy involves the preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes, which can then be converted to N-alkyl pyridones. nih.gov This approach circumvents the issue of N- versus O-alkylation by modifying the pyridine ring prior to the introduction of the alkyl group. nih.gov

Diversification Strategies for Structural Analogues of 1-(Butan-2-yl)pyridin-2(1H)-one

The generation of structural analogues of a lead compound is a cornerstone of medicinal chemistry and drug discovery, enabling the exploration of structure-activity relationships (SAR). For this compound, a variety of synthetic methodologies can be employed to create a diverse library of related compounds. These strategies focus on modifying specific parts of the molecule, namely the pyridinone core and the butan-2-yl side chain, to produce positional isomers, stereoisomers, and other derivatives with altered physicochemical and pharmacological properties.

Synthesis of Positional Isomers and Stereoisomers

The synthesis of positional and stereoisomers is critical for understanding the spatial requirements of the biological target. Positional isomers of this compound involve altering the attachment point of the butyl group on the pyridine ring or the position of the carbonyl group within the butyl chain. For instance, moving the carbonyl group from the pyridinone ring to the butyl side chain generates compounds like 1-(pyridin-2-yl)butan-1-one and 1-(pyridin-2-yl)butan-2-one. lookchem.comscbt.comchemicalbook.com The synthesis of such isomers often involves standard organic reactions. For example, 1-(pyridin-2-yl)butan-1-one, also known as 2-butyrylpyridine, can be synthesized through various methods, including the acylation of pyridine derivatives. scbt.comchemicalbook.com

The differentiation of these closely related isomers can be challenging, as they often exhibit identical molecular formulas and similar mass spectra. uva.nl Chromatographic techniques like gas chromatography (GC) are often essential for their separation and identification. uva.nl

Stereoisomers relate to the chiral center in the butan-2-yl group. The synthesis of enantiomerically pure (R)- or (S)-1-(butan-2-yl)pyridin-2(1H)-one can be achieved through enantioselective synthesis or by resolution of a racemic mixture. These stereochemically defined molecules are invaluable for probing the stereoselectivity of biological interactions.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 1-(Pyridin-2-yl)butan-1-one | 22971-32-0 | C₉H₁₁NO | A positional isomer, also known as 2-Butyrylpyridine. scbt.comchemicalbook.com |

| 1-(Pyridin-2-yl)butan-2-one | 6303-73-7 | C₉H₁₁NO | A positional isomer featuring a pyridine ring attached to a butanone chain. |

Generation of Core-Modified and Side-Chain Extended Derivatives

Modification of the pyridin-2(1H)-one core and extension or alteration of the N-alkyl side chain are key strategies for generating novel analogues. These modifications can influence the compound's electronic properties, solubility, and ability to form specific interactions with target proteins.

Core Modification: The pyridin-2(1H)-one scaffold can be diversified by introducing various substituents at different positions on the ring. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones has been synthesized to explore their biological activities. nih.gov These syntheses often involve multi-step sequences, starting from suitably functionalized pyridine precursors. One approach involves the synthesis of amide analogues by reacting a core structure with various reagents. nih.gov Another strategy for core modification is the Thorpe-Ziegler cyclization of N-morpholin-1-yl acetyl derivatives to produce condensed pyridin-2(1H)-one systems. researchgate.net Furthermore, O-alkylation of the pyridone oxygen can impart aromaticity to the ring system, leading to 2-alkoxypyridine derivatives with potentially different biological profiles. nih.govnih.gov

Side-Chain Extension and Modification: The butan-2-yl group at the N1 position can be replaced with a wide array of other alkyl or functionalized chains. This allows for the exploration of the binding pocket's size and polarity. For instance, analogues with aminopropyl and aminobutyl side chains have been synthesized. nih.gov Other modifications could include introducing aromatic rings, different alkyl chain lengths, or functional groups like esters or amides to the side chain. For example, derivatives such as 4-oxo-4-(2-pyridyl)butyric acid and its ethyl ester represent modifications where the butyl chain is functionalized. chemicalbook.com

The following table summarizes various synthesized analogues based on the pyridin-2(1H)-one scaffold, demonstrating different diversification strategies.

| Compound Type | Example Compound Name | Synthetic Strategy | Reference |

| Amide Analogues | N-[5-(1H-Indol-4-yl)-6-oxo-1,6-dihydropyridin-3-yl]pyridine-4-carboxamide | General procedure involving coupling of a pyridinone core with a carboxylic acid. | nih.gov |

| Ether Analogues | 3-(Benzyloxy)-5-(1H-indol-4-yl)pyridin-2(1H)-one | Synthesis involving ether formation reactions. | nih.gov |

| Methylated Analogues | 3-(1H-Indol-4-yl)-5-(pyridin-4-ylamino)-1-methylpyridin-2(1H)-one | Introduction of a methyl group on the pyridinone nitrogen. | nih.gov |

| Condensed Pyridinones | 4-Amino-3-cyano-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one | Thorpe-Ziegler cyclization of N-substituted cyanoacetamide derivatives. | researchgate.net |

| Thienopyridines | 3,N5-Diaryl-5-amino-4-cyanothieno[2,3-b]pyridine-2-carboxamide | Intramolecular cyclization of S-alkylated pyridinethione derivatives. | acs.org |

Mechanistic Organic Chemistry Investigations of 1 Butan 2 Yl Pyridin 2 1h One Synthesis

Reaction Pathway Elucidation and Intermediates Characterization

The synthesis of 1-(butan-2-yl)pyridin-2(1H)-one is most commonly achieved through the N-alkylation of 2-pyridone with a suitable butan-2-yl electrophile, such as 2-bromobutane (B33332) or 2-iodobutane. The core of this transformation lies in the ambident nucleophilic nature of the 2-pyridone molecule. 2-Pyridone exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine. wikipedia.org Deprotonation under basic conditions generates the pyridonate anion, which possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.

Consequently, the alkylation reaction can proceed via two competing pathways, leading to the formation of either the N-alkylated product, this compound, or the O-alkylated product, 2-(butan-2-yloxy)pyridine. researchgate.netresearchgate.net The general reaction is a bimolecular nucleophilic substitution (SN2) process. A kinetic study involving the reaction of sodium 2-pyridonate with ethyl and isopropyl iodides in dimethylformamide (DMF) confirmed that these reactions follow second-order kinetics. researchgate.net

The reaction pathway can be depicted as follows:

Deprotonation: A base abstracts the proton from 2-pyridone, forming the pyridonate anion.

Nucleophilic Attack: The ambident pyridonate anion attacks the electrophilic carbon of the butan-2-yl halide.

N-Alkylation Pathway: The nitrogen atom acts as the nucleophile, leading to the desired this compound.

O-Alkylation Pathway: The oxygen atom acts as the nucleophile, forming the isomeric ether, 2-(butan-2-yloxy)pyridine.

The characterization of intermediates has provided significant insight into the reaction mechanism. In some cases, pyridinium (B92312) salt intermediates have been isolated, which supports the proposed mechanistic framework. Furthermore, an alternative reaction pathway has been proposed for reactions conducted without a catalyst or base, where an initial O-alkylation product (a pyridyl ether) is formed, which then undergoes an HX-facilitated conversion to the thermodynamically more stable N-alkylated 2-pyridone product. researchgate.net

Kinetic and Thermodynamic Profiling of Key Transformation Steps

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be understood from studies of related systems. The competition between N- and O-alkylation is a classic example of a reaction under kinetic versus thermodynamic control.

The kinetics of the reaction of ambident 2- and 4-pyridone anions with various electrophiles have been investigated. acs.org These studies utilize the linear free-energy relationship, log k2 = s(N + E), to quantify the nucleophilicity (N) and sensitivity (s) of the pyridone anions towards a range of electrophiles with known electrophilicity parameters (E). Such analyses reveal that the 2-pyridone anion is a stronger nucleophile than the 4-pyridone anion. acs.org

For the alkylation of pyrazole (B372694), a related azole, with chloroacetamide, the calculated activation energy for N1 alkylation was found to be 18.0 kcal/mol, while that for N2 alkylation was lower at 15.0 kcal/mol. wuxiapptec.com This 3.0 kcal/mol difference in activation energy leads to a significant preference for the N2-alkylated product, which aligns with experimental observations. wuxiapptec.com It is expected that similar differences in activation energies for the N- versus O-alkylation of the 2-pyridonate anion with a butan-2-yl halide would dictate the product ratio under kinetically controlled conditions. The use of a sterically hindered secondary alkyl halide like a butan-2-yl group is known to favor O-alkylation to some extent due to steric factors around the nitrogen atom. researchgate.net

Thermodynamically, the N-alkylated pyridone is generally the more stable isomer compared to the O-alkylated pyridyl ether. Reactions that are reversible tend to yield the N-substituted pyridones exclusively as the thermodynamic product. acs.org The table below presents illustrative activation energy data for a related pyrazole alkylation, highlighting how computational chemistry can be used to predict reaction outcomes.

Table 1: Calculated Activation Energies for a Competing Alkylation Reaction

| Reaction Pathway | Alkylating Agent | Activation Energy (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|

| N1-Methylation of Pyrazole | Methyl Bromide | 6.4 | Favored | wuxiapptec.com |

| N2-Methylation of Pyrazole | Methyl Bromide | 9.4 | Disfavored | wuxiapptec.com |

| N1-Alkylation of Pyrazole | Chloroacetamide | 18.0 | Disfavored | wuxiapptec.com |

| N2-Alkylation of Pyrazole | Chloroacetamide | 15.0 | Favored | wuxiapptec.com |

Role of Catalysis and Solvent Effects in Reaction Selectivity

The regioselectivity of the alkylation of 2-pyridone is highly sensitive to the choice of catalyst and solvent system, which can be manipulated to favor the formation of this compound.

Catalysis: The use of catalysts can significantly influence the N- versus O-alkylation ratio. For instance, nickel/Lewis acid catalysis has been employed for the alkylation of pyridone derivatives. nih.gov In some methodologies, the choice of the counter-ion in a pyridonate salt can be seen as a form of catalysis. Silver salts of 2-pyridone, for example, tend to favor O-alkylation, a phenomenon attributed to the coordination of the silver ion to the nitrogen atom, thus directing the alkylating agent to the oxygen. acs.org In contrast, alkali metal salts are more prone to N-alkylation. researchgate.net Phase-transfer catalysts have also been explored to facilitate the reaction, particularly in biphasic systems.

Solvent Effects: The solvent plays a critical role in determining the outcome of the reaction. Polar, aprotic solvents like dimethylformamide (DMF) can increase the proportion of O-alkylation when using alkali metal salts of 2-pyridone. researchgate.net Conversely, non-polar solvents tend to favor N-alkylation. researchgate.net

A significant development has been the use of aqueous micellar systems, such as 2% w/w Tween 20 in water, which have been shown to promote highly regioselective N-alkylation. researchgate.net This "on-water" method not only enhances reaction rates but also provides high yields and excellent N-selectivity, even with less reactive secondary alkyl halides. researchgate.net The table below summarizes the effect of different solvents and conditions on the N/O selectivity for the alkylation of 2-pyridone salts.

Table 2: Influence of Reaction Conditions on the N/O Alkylation Ratio of 2-Pyridone Salts

| Pyridone Salt | Alkylating Agent | Solvent | N/O Ratio | Reference |

|---|---|---|---|---|

| Sodium Salt | Ethyl Iodide | DMF | - (O-alkylation increases) | researchgate.net |

| Silver Salt | Methyl Iodide | Benzene | 1:19 | researchgate.net |

| Silver Salt | Methyl Iodide | Methanol | 1:1.3 | researchgate.net |

| Potassium Salt | Benzyl Bromide | 2% Tween 20/H₂O | >19:1 | researchgate.netresearchgate.net |

| Potassium Salt | 2-Iodopropane | 2% Tween 20/H₂O | 2.4:1 | researchgate.net |

These findings underscore the intricate interplay of electronic and steric factors, as well as reaction conditions, in directing the synthesis of this compound. A thorough understanding of these mechanistic aspects is paramount for the development of efficient and selective synthetic protocols.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Butan 2 Yl Pyridin 2 1h One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a definitive tool for determining the elemental composition of a molecule with high accuracy. For 1-(Butan-2-yl)pyridin-2(1H)-one, HRMS would provide a precise measurement of its molecular weight, allowing for the confirmation of its molecular formula, C9H13NO. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity.

In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with exceptional precision. The expected monoisotopic mass for the protonated molecule [M+H]+ of this compound can be calculated and compared with the experimental value, with any deviation typically being in the parts-per-million (ppm) range.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]+ | 152.1070 |

| [M+Na]+ | 174.0889 |

This data is predicted and serves as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize the connectivity and spatial arrangement of atoms in this compound.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, distinct signals would be expected for the protons on the pyridinone ring and the butan-2-yl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and chemical environment (e.g., carbonyl, aromatic, aliphatic). libretexts.orgdocbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridinone ring protons | 6.0 - 8.0 | Multiplets |

| CH (butan-2-yl) | 4.0 - 5.0 | Multiplet |

| CH₂ (butan-2-yl) | 1.5 - 2.0 | Multiplet |

| CH₃ (butan-2-yl, terminal) | 0.8 - 1.2 | Triplet |

| CH₃ (butan-2-yl, secondary) | 1.2 - 1.5 | Doublet |

Predicted values are based on typical ranges for similar functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Pyridinone) | 160 - 170 |

| Pyridinone ring carbons | 100 - 150 |

| CH (butan-2-yl) | 50 - 60 |

| CH₂ (butan-2-yl) | 25 - 35 |

| CH₃ (butan-2-yl, terminal) | 10 - 15 |

| CH₃ (butan-2-yl, secondary) | 15 - 25 |

Predicted values are based on typical ranges for similar functional groups. libretexts.orgdocbrown.info

2D NMR:

To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would establish the connectivity between neighboring protons (e.g., within the butan-2-yl chain and the pyridinone ring).

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the attachment of the butan-2-yl group to the nitrogen atom of the pyridinone ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring, typically in the range of 1650-1690 cm⁻¹. pressbooks.publibretexts.org Other significant absorptions would include C-H stretching vibrations from the aliphatic butan-2-yl group and the aromatic-like pyridinone ring, as well as C=C and C-N stretching vibrations within the ring. pressbooks.publibretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be Raman active. The pyridinone ring vibrations are expected to give rise to distinct Raman signals. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch (Amide) | 1650 - 1690 | IR (strong), Raman (moderate) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR (strong), Raman (strong) |

| C=C Stretch (Ring) | 1550 - 1620 | IR (moderate), Raman (strong) |

| C-N Stretch (Ring) | 1200 - 1350 | IR (moderate), Raman (moderate) |

These are generalized predictions based on known functional group absorptions. pressbooks.publibretexts.org

X-ray Crystallography for Solid-State Structure Determination of Analogues

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the study of crystalline analogues can provide invaluable insight into the solid-state conformation and intermolecular interactions. X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles. youtube.comyoutube.comyoutube.com

Analysis of the crystal structures of closely related N-substituted pyridinones could reveal information about:

The planarity of the pyridinone ring.

The preferred conformation of the butan-2-yl substituent relative to the ring.

Intermolecular interactions such as hydrogen bonding (if applicable in analogues) and π-π stacking, which govern the packing of molecules in the solid state.

Such studies on analogues are critical for understanding the structure-property relationships within this class of compounds.

Computational and Theoretical Chemistry Investigations of 1 Butan 2 Yl Pyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 1-(Butan-2-yl)pyridin-2(1H)-one. These methods can determine key electronic properties that govern how the molecule will behave in chemical reactions.

Detailed research findings on the broader class of 2-pyridone derivatives show that the electronic properties are significantly influenced by the nature and position of substituents on the pyridone ring. mdpi.comresearchgate.net For this compound, the butan-2-yl group, being an electron-donating alkyl group, is expected to influence the electron density distribution on the pyridinone core.

DFT calculations can be used to compute several important parameters that indicate reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov For N-alkylated 2-pyridones, the distribution of these orbitals is key to their chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is essential for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Predicted Electronic Properties of 2-Pyridone Tautomers (Illustrative Data)

| Tautomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |

| P21HO | -6.3492 | -1.5987 | 4.7505 | 287.63 |

| P2OL | -6.8633 | -1.1418 | 5.7215 | 244.75 |

| P34HO | -6.9068 | -2.9916 | 3.9152 | 310.66 |

| P3OL | -6.6190 | -1.1652 | 5.4538 | 246.90 |

Data sourced from a theoretical study on 2-pyridone tautomers and is for illustrative purposes. anveshanaindia.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding solvent molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable butan-2-yl group, MD simulations can provide valuable insights into its preferred conformations in solution.

The conformational landscape of N-substituted pyridones is critical to their biological activity and physical properties. The rotation around the N-C bond of the butan-2-yl group and the single bonds within the butyl chain itself will lead to various conformers with different energies. MD simulations can explore these conformational states and determine their relative populations.

Key aspects that can be investigated using MD simulations for this compound include:

Solvent Effects: Understanding how the molecule interacts with solvent molecules, such as water, and how this affects its conformation and dynamics.

Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the alkyl chain, and how this might influence its ability to bind to a target protein.

While specific MD simulation data for this compound is not published, the principles of conformational analysis using computational methods are well-established for similar flexible molecules. nih.gov

In Silico Ligand-Target Interaction Modeling (e.g., Molecular Docking, Pharmacophore Mapping)

In silico methods like molecular docking and pharmacophore mapping are essential in drug discovery and development to predict how a ligand might interact with a biological target, such as a protein receptor or enzyme. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For this compound, docking studies could be used to screen for potential biological targets. The pyridinone scaffold is a known "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities, including as inhibitors of HIV reverse transcriptase and other enzymes. nih.govacs.org Docking studies on pyridinone derivatives have shown that the pyridinone ring often forms key hydrogen bonds with amino acid residues in the active site of the target protein. nih.govnih.gov

Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.govnih.gov A pharmacophore model can be developed from a set of known active molecules and then used to screen databases for new compounds with similar features. For pyridinone derivatives, pharmacophore models have been successfully used to identify new inhibitors for various targets. nih.gov A hypothetical pharmacophore for this compound would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic feature (the butan-2-yl group), and the aromatic pyridinone ring.

Table 2: Illustrative Pharmacophore Features for Pyridinone-Based Inhibitors

| Pharmacophore Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen of the pyridinone ring. | Forms hydrogen bonds with amino acid residues like Lys, Asn, or Tyr. nih.govnih.gov |

| Hydrophobic Group (HY) | The alkyl or aryl substituent on the nitrogen. | Interacts with hydrophobic pockets in the binding site. nih.govnih.gov |

| Aromatic Ring (AR) | The pyridinone ring itself. | Can engage in π-π stacking interactions with aromatic residues like Phe or Tyr. nih.govnih.gov |

| Hydrogen Bond Donor (HBD) | The N-H group in unsubstituted or certain substituted pyridones. | Can donate a hydrogen bond to an acceptor group on the protein. nih.gov |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These predicted spectra can then be compared with experimentally obtained data to confirm the molecule's structure and to aid in the interpretation of the experimental results.

NMR Spectroscopy: Quantum chemical methods can predict the chemical shifts of 1H and 13C atoms in a molecule. For this compound, this would be valuable for assigning the signals in its experimental NMR spectra, especially for the complex signals of the butan-2-yl group.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying the characteristic vibrational modes, such as the C=O stretch of the pyridone ring and the C-H vibrations of the alkyl chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. anveshanaindia.com The predicted λmax can be compared with the experimental value to validate the computational model. Machine learning models are also being developed to predict UV-Vis spectra features from molecular structures. nih.gov

While experimental spectroscopic data for this compound is not widely published, computational predictions would be a crucial first step in its characterization. Studies on other pyridone derivatives have demonstrated the utility of comparing calculated and experimental spectra for structural elucidation. nih.gov

Structure Activity Relationship Sar Studies of 1 Butan 2 Yl Pyridin 2 1h One Derivatives

Design Principles for SAR Exploration: Systematic Variation of Substituents on the Pyridin-2(1H)-one Core

The foundational strategy for SAR exploration of this scaffold involves the systematic modification of the pyridin-2(1H)-one ring. The core offers multiple positions (C3, C4, C5, and C6) for substitution, allowing for a methodical investigation into the effects of different functional groups on biological activity. The primary goal is to identify which structural modifications lead to improved interactions with a biological target. nih.gov

Research on related pyridinone and pyridazinone structures highlights key design principles. A common approach is to introduce a diverse array of substituents at each available position on the ring to probe the electronic, steric, and hydrophobic requirements of the target's binding site. researchgate.netmdpi.com For instance, studies on similar heterocyclic systems have shown that the introduction of electron-withdrawing groups can significantly influence molecular interactions, such as binding to DNA. nih.gov Conversely, other studies suggest that electron-releasing groups can be important for modulating the biological activity of pyridin-2(1H)-one derivatives. researchgate.net

The process often involves:

Positional Isomerism: Evaluating the effect of placing a specific substituent at different positions on the pyridine (B92270) ring (e.g., moving a methyl group from C3 to C4, C5, or C6).

Homologation: Systematically increasing the size of an alkyl or alkoxy substituent to probe for specific hydrophobic pockets.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. For example, replacing a phenyl group with a thiophene (B33073) or pyridine ring. mdpi.com

Electronic Modification: Introducing groups with varying electronic properties (e.g., nitro, cyano, methoxy (B1213986), amino) to understand the influence of electron density on binding affinity. nih.govresearchgate.net

A hypothetical SAR exploration for a series of 1-(butan-2-yl)pyridin-2(1H)-one derivatives is illustrated in the table below, demonstrating how systematic variation can elucidate key structural requirements for activity.

| Compound ID | R3 | R4 | R5 | R6 | Relative Activity (%) | SAR Observation |

| 1 | H | H | H | H | 5 | Unsubstituted core shows minimal activity. |

| 2 | H | H | CN | H | 35 | Introduction of an electron-withdrawing cyano group at C5 enhances activity. |

| 3 | H | H | H | CN | 15 | Moving the cyano group to C6 reduces activity, suggesting positional importance. |

| 4 | H | Ph | CN | H | 85 | Addition of a phenyl group at C4 significantly boosts activity, indicating a potential hydrophobic interaction. |

| 5 | H | Ph | CN | CH₃ | 95 | A small alkyl group at C6 is well-tolerated and slightly improves activity. |

| 6 | OCH₃ | Ph | CN | CH₃ | 40 | Introduction of a methoxy group at C3 is detrimental, possibly due to steric clash. |

This table is for illustrative purposes and does not represent real experimental data.

Impact of the Butan-2-yl Moiety on Molecular Interactions and Conformational Preferences

Hydrophobic Interactions: The butyl chain is inherently lipophilic and is expected to engage with hydrophobic regions of a protein target. The branched nature of the sec-butyl group provides a distinct three-dimensional shape compared to a linear n-butyl chain, which can lead to more specific van der Waals contacts.

Chirality and Stereospecificity: The butan-2-yl group contains a chiral center at the second carbon. This means the parent compound exists as a pair of enantiomers, (R)-1-(butan-2-yl)pyridin-2(1H)-one and (S)-1-(butan-2-yl)pyridin-2(1H)-one. It is common for biological targets, which are themselves chiral, to exhibit stereospecific binding. One enantiomer may fit significantly better into the binding site, resulting in a substantial difference in biological activity between the two. Therefore, the synthesis and testing of individual enantiomers are critical steps in the SAR investigation.

Conformational Influence: The size and shape of the N-1 substituent can influence the conformational freedom of the entire molecule. Conformational analysis, often performed using computational methods, can help model how the butan-2-yl group restricts rotation around the N1-C(butyl) bond and how it orients the pyridinone ring for optimal interaction with a target. researchgate.net This orientation can be critical for positioning other substituents on the pyridinone core correctly for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and guiding lead optimization. mdpi.com The development of a QSAR model typically involves several key steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is usually divided into a training set for model generation and a test set for external validation. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., surface area), and physicochemical properties (e.g., lipophilicity, electronic parameters). mdpi.comsemanticscholar.org

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to activity. semanticscholar.org The resulting model's predictive power is rigorously assessed using statistical metrics like the correlation coefficient (r²) and the cross-validation coefficient (q²). nih.gov

A successful QSAR model can provide predictive insights, for example, suggesting that a combination of high lipophilicity and the presence of a hydrogen bond donor at a specific position is key for enhanced activity. nih.gov

| Descriptor Type | Example Descriptors | Relevance to SAR |

| Physicochemical | LogP (Lipophilicity), pKa | Governs membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes a molecule's ability to engage in polar or electrostatic interactions. |

| Steric / Topological | Molecular Weight, Molar Refractivity, Surface Area | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Structural | Number of H-bond donors/acceptors, Rotatable bonds | Defines potential for specific directional interactions and conformational flexibility. |

Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization

During lead optimization, it is common to observe an increase in potency that is accompanied by an increase in molecular weight and lipophilicity. While higher potency is desired, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. To guide development towards more "drug-like" candidates, medicinal chemists use efficiency metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). core.ac.uksciforschenonline.org

Ligand Efficiency (LE): This metric assesses the binding energy of a ligand per non-hydrogen atom (heavy atom count, HA). It provides a measure of how efficiently a molecule uses its size to achieve binding affinity. A higher LE value is generally preferred, as it indicates a greater contribution to binding from each atom. nih.gov

Formula: LE = -RTln(Kᵢ) / HA ≈ 1.4(-logKᵢ) / HA

Lipophilic Efficiency (LLE or LipE): LLE relates the potency of a compound to its lipophilicity (logP or logD). It helps to determine if gains in potency are merely a consequence of increased lipophilicity. sciforschenonline.org An optimized drug candidate should ideally have a high LLE, indicating that its affinity is derived from specific, optimized interactions rather than non-specific hydrophobicity. nih.govresearchgate.net A commonly cited target for LLE is a value greater than 5. core.ac.uk

Formula: LLE = pIC₅₀ - logP

The table below illustrates how these metrics could be applied to a hypothetical series of this compound analogs.

| Compound ID | pIC₅₀ | logP | HA | LE | LLE | Analysis |

| 7 | 5.5 | 2.5 | 15 | 0.51 | 3.0 | Initial hit with moderate efficiency. |

| 8 | 6.5 | 4.0 | 20 | 0.46 | 2.5 | Potency increased, but at the cost of higher lipophilicity and lower efficiency. Not an ideal path. |

| 9 | 6.8 | 2.8 | 17 | 0.56 | 4.0 | Good optimization. Potency increased with only a minor increase in lipophilicity, improving both LE and LLE. |

| 10 | 7.5 | 3.0 | 18 | 0.58 | 4.5 | Further improvement. This compound shows the best balance of potency and physicochemical properties in the series. |

This table is for illustrative purposes and does not represent real experimental data.

By monitoring LE and LLE, chemists can make more informed decisions during the optimization process, steering the design of new analogs toward compounds with a higher probability of success in later stages of drug development. nih.gov

Investigative Approaches for Biological Interactions of 1 Butan 2 Yl Pyridin 2 1h One Scaffolds

Development of Robust In Vitro Assay Systems for Biological Screening of Derivatives

The initial exploration of the biological activities of 1-(butan-2-yl)pyridin-2(1H)-one derivatives relies on the development and implementation of robust in vitro assay systems. These assays, conducted in a controlled laboratory setting outside of a living organism, provide a foundational understanding of a compound's potential therapeutic effects. criver.compharmaron.com

A critical first step involves the creation of a diverse library of derivatives, which can be achieved through various synthetic routes. nih.gov The screening of these compounds often begins with cell-based assays to assess their general cytotoxic or anti-proliferative effects against various human tumor cell lines. nih.govnih.gov For instance, pyridinone-quinazoline derivatives have been evaluated for their anticancer activity using cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). nih.gov The results of such preliminary screenings, often expressed as the half-maximal inhibitory concentration (IC50), help to identify initial "hit" compounds. nih.gov

Beyond general cytotoxicity, more specific assays are employed depending on the therapeutic target of interest. For example, in the context of antiviral research, TZM-bl cell lines are utilized to evaluate the anti-HIV activity of pyridinone derivatives. nih.gov For antimicrobial screening, assays are conducted against a panel of bacterial and fungal strains to determine the minimum inhibitory concentration (MIC). nih.gov

The development of these assay systems also involves the use of appropriate controls and established reference compounds to ensure the reliability and reproducibility of the data. nih.gov For example, doxorubicin (B1662922) might be used as a positive control in anticancer screenings, while known antiviral agents like efavirenz (B1671121) can be used in HIV assays. nih.gov

Table 1: Examples of In Vitro Assays for Pyridinone Derivatives

| Assay Type | Purpose | Example Cell Line/System | Measurement |

| Cytotoxicity/Anti-proliferative | General screening for anticancer activity | MCF-7, HeLa, HepG2 | IC50 |

| Antiviral | Screening for anti-HIV activity | TZM-bl cells | Inhibition of viral replication |

| Antimicrobial | Screening for antibacterial and antifungal activity | Staphylococcus aureus, Candida albicans | MIC |

| Genotoxicity | Assessing potential to cause genetic damage | Ames test, Micronucleus test | Mutation rates, formation of micronuclei |

| Phototoxicity | Assessing potential for light-induced toxicity | Cell culture exposed to UV light | Decreased cell viability |

Enzymatic Activity Modulation Studies: Kinetic and Mechanistic Investigations of Enzyme Inhibition

Following the identification of biologically active derivatives, studies focusing on their interaction with specific enzymes become crucial. Pyridinone scaffolds are known to interact with a variety of enzymes, including protein kinases, which are key regulators of cellular processes. nih.govnih.gov

Enzymatic activity modulation studies aim to determine how these compounds affect the function of a target enzyme, whether by inhibition or activation. researchgate.net Kinetic studies are performed to understand the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. nih.govyoutube.com These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. nih.gov The data obtained can be analyzed using graphical methods, such as Lineweaver-Burk or Dixon plots, to determine key kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki). nih.govyoutube.com

For example, a series of pyridinone derivatives were identified as inhibitors of Pim-1 kinase, an enzyme implicated in cancer. researchgate.net Kinetic analyses revealed that these compounds act as potent inhibitors, and crystallographic studies provided a detailed picture of their binding mode within the enzyme's active site. researchgate.net Similarly, pyridinone-containing compounds have been investigated as inhibitors of isocitrate dehydrogenase (IDH), another important cancer target. nih.gov

Understanding the mechanism of enzyme inhibition is vital for optimizing the structure of the lead compounds to enhance their potency and selectivity. nih.gov

Table 2: Key Parameters in Enzyme Inhibition Studies

| Parameter | Description | Significance |

| IC50 | Concentration of an inhibitor that reduces enzyme activity by 50%. | A measure of the inhibitor's potency. |

| Ki | Inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | A more precise measure of inhibitor potency, independent of substrate concentration. |

| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Indicates the affinity of the enzyme for its substrate. |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Can be affected by non-competitive and uncompetitive inhibitors. |

Cellular Pathway Modulation Investigations: Mechanistic Studies at the Cellular Level

To understand the broader biological consequences of enzyme inhibition or receptor binding, it is essential to investigate how these molecular interactions translate into changes in cellular pathways. These studies move beyond isolated enzymes or receptors to examine the effects of the compounds in the context of a living cell.

Techniques such as Western blotting, quantitative PCR (qPCR), and high-content imaging are used to assess the modulation of specific signaling pathways. researchgate.net For example, if a pyridinone derivative inhibits a protein kinase, researchers would examine the phosphorylation status of downstream substrates of that kinase within the cell. A decrease in the phosphorylation of these substrates would confirm that the compound is engaging its target and modulating the intended pathway.

In the context of cancer, studies might investigate the effects of pyridinone derivatives on pathways involved in cell proliferation, apoptosis (programmed cell death), and cell cycle progression. nih.govresearchgate.net For instance, the inhibition of mTOR by a benzonaphthyridinone inhibitor was shown to block the phosphorylation of its downstream substrates, S6K1 and 4EBP1, in cells. nih.gov Similarly, the discovery of pyridin-2(1H)-one analogues as TRK inhibitors demonstrated their ability to block cellular TRK signaling and inhibit the viability of TRK-dependent cells. nih.gov

These cellular-level mechanistic studies provide crucial evidence of a compound's on-target activity and its potential to produce the desired therapeutic effect.

Identification and Validation of Molecular Targets

While initial screening may suggest a particular biological activity, the precise molecular target of a novel compound is not always known. Therefore, a key part of the investigative process is the identification and subsequent validation of the specific protein or proteins with which the compound interacts to produce its effect. nih.govyoutube.com

Several strategies can be employed for target identification. One common approach is affinity chromatography, where the compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. youtube.com The captured proteins can then be identified using techniques like mass spectrometry. Another method is photo-affinity labeling, where a photoreactive group is incorporated into the compound. Upon irradiation with UV light, the compound forms a covalent bond with its target, allowing for its identification. youtube.com

Once a potential target is identified, it must be validated. This involves demonstrating that the interaction between the compound and the target is responsible for the observed biological activity. This can be achieved through several methods, including:

Genetic approaches: Using techniques like RNA interference (RNAi) or CRISPR/Cas9 to reduce the expression of the target protein. If the compound's activity is diminished in these cells, it provides strong evidence that the protein is the relevant target.

Biochemical assays: Confirming the direct interaction between the compound and the purified target protein and demonstrating that this interaction leads to a modulation of the protein's function.

Structure-activity relationship (SAR) studies: Showing that the potency of a series of related compounds in functional assays correlates with their affinity for the target protein. nih.gov

The identification and validation of molecular targets are critical for understanding a compound's mechanism of action and for guiding further drug development efforts. nih.gov For example, the identification of the furo[3,2-b]pyridine (B1253681) core as a scaffold for inhibitors of cdc-like kinases (CLKs) was a key step in developing these compounds as potential therapeutic agents. researchgate.net

Strategic Perspectives and Future Research Directions for 1 Butan 2 Yl Pyridin 2 1h One Research

Integration of Advanced Synthetic Methodologies with High-Throughput Screening for Novel Analogues

The future exploration of 1-(butan-2-yl)pyridin-2(1H)-one hinges on the ability to rapidly synthesize and evaluate a diverse library of structural analogues. The integration of advanced synthetic methods with high-throughput screening (HTS) provides a powerful engine for drug discovery. nih.govnih.gov

Modern synthetic chemistry offers numerous efficient routes to pyridinone derivatives that are significant improvements over classical methods. nih.gov Methodologies such as multicomponent reactions (MCRs), transition-metal-catalyzed cross-coupling reactions, and one-pot tandem procedures enable the construction of the pyridinone core with high efficiency and functional group tolerance. nih.govnih.govorganic-chemistry.org For instance, a one-pot synthesis of 2-(1H)-pyridinones using L-proline as a catalyst has been reported as an efficient and environmentally friendly method with broad applicability. nih.govfrontiersin.org These advanced techniques can be leveraged to create a library of analogues by systematically modifying the pyridinone ring and the N-butan-2-yl substituent.

Once synthesized, these libraries can be subjected to HTS, a process that allows for the rapid assessment of the biological activity of thousands of compounds. thermofisher.com Quantitative HTS (qHTS) is a particularly powerful paradigm that generates concentration-response curves for every compound in a library, providing rich data on potency and efficacy directly from the primary screen and reducing the rate of false negatives often seen in single-point screening. nih.gov This integrated approach of synthesis and screening accelerates the identification of "hits" and the elucidation of structure-activity relationships (SAR).

Table 1: Potential Structural Modifications of this compound for HTS Library Generation

| Scaffold Position | Modification Strategy | Example Functional Groups | Desired Outcome |

| N-Substituent | Vary alkyl chain length and branching | Isopropyl, Cyclohexyl, Benzyl | Modulate lipophilicity and steric interactions |

| Pyridinone C3 | Halogenation, Alkylation | -Cl, -Br, -CH3 | Tune electronic properties and metabolic stability |

| Pyridinone C4 | Introduction of H-bond donors/acceptors | -OH, -NH2, -OCH3 | Enhance target binding affinity and selectivity |

| Pyridinone C5 | Arylation, Heteroarylation | Phenyl, Thiophene (B33073), Pyrazole (B372694) | Explore new binding pockets and vector groups |

| Pyridinone C6 | Introduction of small alkyl groups | -CH3, -C2H5 | Probe steric limits of the binding site |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. ijettjournal.orgresearchgate.net These computational tools can be strategically applied to the research program for this compound to guide compound design and optimization.

ML algorithms can be trained on existing data from pyridinone libraries to build robust Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org These models can predict the biological activity of novel, unsynthesized analogues, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov Furthermore, AI can facilitate de novo drug design, where generative models create entirely new molecular structures optimized for specific biological targets and desired physicochemical properties. nih.gov

Table 2: Hypothetical QSAR Model for Predicting Inhibitory Activity of this compound Analogues

| Compound ID | N-Substituent LogP | C4 H-Bond Donors | C5 Aromatic Ring | Predicted IC50 (nM) |

| LEAD-001 | 2.1 | 0 | None | 520 |

| ANA-001 | 1.8 | 1 (-OH) | None | 150 |

| ANA-002 | 2.1 | 1 (-OH) | Phenyl | 45 |

| ANA-003 | 2.5 | 1 (-OH) | Phenyl | 95 |

| ANA-004 | 2.1 | 0 | Thiophene | 310 |

This table is for illustrative purposes only. LogP represents lipophilicity.

Exploration of Underexplored Biological Pathways and Mechanistic Targets

While pyridinone derivatives are known to target a range of proteins including kinases, histone deacetylase (HDAC), and G-protein-coupled receptors, the specific molecular target of this compound is likely unknown. nih.govfrontiersin.org A crucial future direction is the systematic exploration of its mechanism of action to identify its biological targets. This can be achieved through several modern methodologies.

Phenotypic screening using HTS can reveal the compound's effect on cell behavior without a priori knowledge of the target. Once a phenotype is identified, target deconvolution techniques such as chemical proteomics, thermal proteome profiling, and genetic screening (e.g., CRISPR-Cas9) can be employed to pinpoint the specific protein(s) with which the compound interacts.

Given the broad spectrum of activities reported for the pyridinone class, including antimicrobial and antiviral effects, it is plausible that this compound may act on novel or underexplored pathways. innovareacademics.innih.gov Investigating its effects on various disease models, from cancer cell lines to infectious pathogens, could uncover unexpected therapeutic applications and reveal novel biological mechanisms. The use of multi-target-directed ligand (MTDL) strategies, where a single compound is designed to interact with multiple targets, is also a promising avenue for complex diseases. frontiersin.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are becoming integral to modern pharmaceutical development, aiming to reduce environmental impact and improve process safety and efficiency. frontiersin.org Future synthetic work on this compound and its analogues should incorporate these principles. nih.govnih.gov

Key green strategies include the use of environmentally benign solvents like water or bio-derived solvents, the development of catalyst-free reactions, or the use of reusable heterogeneous catalysts. researchgate.net Energy-efficient activation methods, such as microwave irradiation or sonication, can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Furthermore, designing synthetic routes with high atom economy, such as MCRs or tandem reactions, minimizes waste by incorporating the maximum number of atoms from the reactants into the final product. rsc.org The transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, for example, offers an environmentally benign route to N-heterocyles using alcohols, producing only water and hydrogen as byproducts. rsc.org Adopting these approaches will not only make the synthesis of this compound more sustainable but also more cost-effective.

Table 3: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach

| Metric | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or Ethanol |

| Catalyst | Stoichiometric strong base | Catalytic, reusable solid acid |

| Energy Source | Prolonged reflux heating | Microwave irradiation (minutes) |

| Atom Economy | Moderate (multiple protection/deprotection steps) | High (One-pot multicomponent reaction) |

| Waste Generation | Significant solvent and byproduct waste | Minimal waste, recyclable catalyst |

Collaborative Research Opportunities and Interdisciplinary Approaches in Pyridinone Chemistry

The complexity of modern drug discovery necessitates a highly interdisciplinary and collaborative approach. rroij.comacs.org Advancing the research on this compound from a laboratory curiosity to a potential therapeutic agent will require the combined expertise of scientists from multiple fields. stonybrook.edu

Effective research programs will involve close collaboration between:

Synthetic Organic Chemists to design and execute efficient and sustainable syntheses of compound libraries. sydney.edu.au

Computational Chemists to apply AI/ML for in silico screening, QSAR modeling, and de novo design.

Biologists and Pharmacologists to develop and run HTS assays, elucidate mechanisms of action, and evaluate efficacy in disease models. ox.ac.uk

Structural Biologists to determine the structures of compound-target complexes, providing critical insights for rational drug design.

Furthermore, partnerships between academic research institutions and the pharmaceutical industry can bridge the gap between fundamental discovery and clinical development, providing access to resources, expertise, and infrastructure necessary for translating a promising compound into a viable drug candidate. acs.org Such collaborative ecosystems are essential for tackling the complex challenges in medicinal chemistry and maximizing the therapeutic potential of novel scaffolds like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(Butan-2-yl)pyridin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via N-alkylation of pyridin-2(1H)-one derivatives using alkyl halides or substituted quinoline intermediates. For example, alkylation of pyridin-2(1H)-one with 2-chloro-3-(chloromethyl)-8-methylquinoline in the presence of KOtBu and DMF under reflux conditions yields structurally analogous pyridinone-quinoline hybrids . Optimization of reaction time (e.g., 1 hour at 343 K) and purification via column chromatography (hexane/ethyl acetate) are critical for high yields .

Q. How is the structural identity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) is the gold standard. Key parameters include:

- Planarity analysis : Dihedral angles between fused rings (e.g., 85.93° between quinoline and pyridinone rings in analogues) .

- Hydrogen bonding : Intramolecular C–H⋯N and intermolecular C–H⋯O interactions stabilize crystal packing .

- Data refinement : Multi-scan absorption corrections (CrysAlis PRO) and R-factor thresholds (e.g., R = 0.034) ensure accuracy .

Q. What are the primary biochemical targets of pyridin-2(1H)-one derivatives?

- Methodological Answer : Pyridin-2(1H)-one derivatives are potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), validated via in vitro enzymatic assays (IC₅₀ measurements) and molecular docking studies. For example, analogues with oxadiazole-pyrrolidine substituents show DPP-4 inhibition by stabilizing the enzyme’s inactive conformation .

Advanced Research Questions

Q. How do stereochemical variations at the butan-2-yl substituent influence bioactivity?

- Methodological Answer : Stereochemistry impacts binding affinity and selectivity. For DPP-4 inhibitors, (R)- or (S)-configurations alter hydrogen-bonding networks with catalytic residues (e.g., Tyr547, Glu205). Computational modeling (AutoDock Vina) combined with chiral HPLC separation (e.g., Chiralpak AD-H column) is used to correlate enantiomeric purity with activity .

Q. What experimental strategies resolve contradictions in solubility and bioavailability data for pyridinone derivatives?

- Methodological Answer :

- Solubility enhancement : Co-crystallization with cyclodextrins or PEG-based formulations improves aqueous solubility .

- In situ permeability assays (Caco-2 cell monolayers) quantify intestinal absorption, while pharmacokinetic studies in rodent models validate bioavailability .

- Contradictions arise from solvent polarity (e.g., DMSO vs. water) in in vitro assays; standardized protocols (e.g., USP dissolution testing) mitigate variability .

Q. How are weak intermolecular interactions (e.g., π–π stacking, C–H⋯π) leveraged in crystal engineering of pyridinone derivatives?

- Methodological Answer :

- π–π interactions : Distance thresholds (3.55–3.78 Å between aromatic centroids) guide co-crystal design to enhance thermal stability .

- C–H⋯π bonds : Synchrotron X-ray data (e.g., 0.84 Å resolution) quantify these interactions, which are critical for predicting melting points and solubility .

Q. What computational approaches predict the metabolic stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.